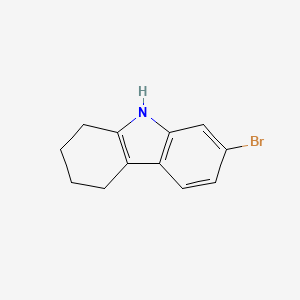

2-broMo-6,7,8,9-tetrahydro-5H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEUGUWVPAHTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279369 | |

| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78863-99-7 | |

| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78863-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Carbazole Chemistry in Academia

The journey of carbazole (B46965) chemistry began with its discovery in the late 19th century. dergipark.org.tr Early research focused on its isolation and the elucidation of its fundamental structure. The development of synthetic routes soon followed, with several "classic" methods becoming mainstays in organic chemistry laboratories. These foundational syntheses include:

The Borsche–Drechsel cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to produce tetrahydrocarbazoles, which can then be oxidized to form the fully aromatic carbazole.

The Graebe–Ullmann reaction: In this synthesis, an N-phenyl-1,2-diaminobenzene is converted into a 1,2,3-triazole, which upon heating, releases nitrogen gas to form the carbazole core. bldpharm.com

The Bucherer carbazole synthesis: This reaction utilizes a naphthol and an aryl hydrazine (B178648) to construct the carbazole skeleton. bldpharm.com

While effective, these traditional methods often require harsh conditions, such as high temperatures, and may have limited tolerance for certain functional groups. Contemporary research has therefore shifted towards developing more efficient, selective, and environmentally benign synthetic protocols. The evolution of carbazole chemistry is marked by the introduction of modern catalytic systems and novel reaction pathways, including transition metal-catalyzed C-H bond activation, annulation reactions, and cycloadditions, which offer milder conditions and greater control over the final product.

Structural Classification and Nomenclature of Tetrahydrocarbazole Derivatives

The fundamental structure of carbazole (B46965) is designated by the IUPAC name 9H-carbazole. bldpharm.com Tetrahydrocarbazole is a partially hydrogenated derivative. The most common isomer is 1,2,3,4-tetrahydrocarbazole, which has the formal IUPAC name 2,3,4,9-tetrahydro-1H-carbazole. This structure consists of a benzene (B151609) ring and a cyclohexane (B81311) ring fused to the central pyrrole (B145914) ring.

Derivatives of tetrahydrocarbazole can be classified based on the nature and position of the substituents attached to this core structure. Common classifications include:

N-Substituted Derivatives: Where a functional group replaces the hydrogen on the nitrogen atom (position 9). These modifications are often performed to modulate the electronic properties and biological activity of the molecule.

Ring-Substituted Derivatives: Where one or more hydrogen atoms on the benzene or cyclohexane rings are replaced by other atoms or groups, such as halogens (e.g., bromo), alkyls, or aryl groups. The specific position of substitution is denoted by a number corresponding to the carbon atom on the ring system.

For the compound of interest, 2-bromo-6,7,8,9-tetrahydro-5H-carbazole , the nomenclature indicates a bromine atom at position 2 of the carbazole ring system and a saturated six-membered ring involving positions 5, 6, 7, 8, and 9. Note: The numbering for "this compound" can be ambiguous depending on the specific isomer of the tetrahydrocarbazole core being described. However, syntheses often proceed from substituted phenylhydrazines, leading to substitution on the benzene ring portion of the molecule.

Rationales for Investigating Substituted Tetrahydrocarbazoles in Contemporary Research

The scientific interest in substituted tetrahydrocarbazoles is driven by their vast potential in both medicinal chemistry and materials science. The THC scaffold's prevalence in biologically active natural products has spurred extensive research into its pharmacological properties.

Key rationales for their investigation include:

Drug Discovery: Substituted THCs have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antipsychotic properties. chemicalbook.com The ability to readily introduce various substituents onto the THC core allows chemists to fine-tune these activities and develop novel therapeutic agents.

Materials Science: The carbazole (B46965) core is known for its excellent electronic and photophysical properties. chemicalbook.com This has led to the development of carbazole-based polymers and materials for use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. Introducing substituents onto the tetrahydrocarbazole framework can modify these properties, allowing for the creation of new functional materials.

Synthetic Intermediates: The THC framework serves as a versatile intermediate for the synthesis of more complex molecules, including other carbazole alkaloids and functionalized indole (B1671886) derivatives.

Overview of Research Trajectories for 2 Bromo 6,7,8,9 Tetrahydro 5h Carbazole

Classical and Contemporary Approaches to the Tetrahydrocarbazole Scaffold

The formation of the tricyclic tetrahydrocarbazole core is a foundational step in the synthesis of its various derivatives. Over the years, a range of classical and modern synthetic methods have been developed and refined to achieve this.

Fischer Indole Synthesis Variations and Optimization for Halogenated Intermediates

The Fischer indole synthesis is a cornerstone in the preparation of indole and carbazole (B46965) derivatives. capes.gov.br This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. capes.gov.br For the synthesis of this compound, a key variation involves starting with a halogenated phenylhydrazine.

A direct and classical approach to synthesizing the target compound utilizes 3-bromophenyl hydrazine (B178648) hydrochloride and cyclohexanone. chemicalbook.com The reaction is typically carried out in ethanol (B145695) with a strong acid catalyst like hydrochloric acid, followed by reflux. chemicalbook.com This method introduces the bromine atom at the desired position from the outset, avoiding a separate bromination step.

Table 1: Fischer Indole Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| 3-Bromophenyl hydrazine hydrochloride | Cyclohexanone | 12 N HCl / EtOH | Reflux, 1h | This compound | 33% | chemicalbook.com |

Optimization of the Fischer indole synthesis has been explored to improve yields and reaction conditions. These include the use of various Brønsted and Lewis acids, as well as alternative energy sources like microwave irradiation, which can lead to faster reactions and higher yields. capes.gov.brrsc.org For instance, the Fischer-Borsche reaction is a variation that involves the condensation of a phenylhydrazine with a cyclohexanone derivative to form an arylhydrazone, which then undergoes cyclization. researchgate.net

Lewis Acid-Mediated Cyclization Strategies

Lewis acids play a significant role in modern organic synthesis, and their application in carbazole formation is no exception. Lewis acid-mediated strategies can facilitate the cyclization process under milder conditions and can offer different regioselectivities compared to classical Brønsted acid catalysis. organic-chemistry.org These reactions often proceed through mechanisms such as Friedel-Crafts arylation, electrocyclization, or intramolecular cyclization cascade reactions. organic-chemistry.org

For the synthesis of the tetrahydrocarbazole scaffold, Lewis acids can catalyze the reaction between an appropriate aniline (B41778) derivative and a cyclohexanone precursor. While direct synthesis of this compound via this method is less commonly reported in a single step, the formation of the core tetrahydrocarbazole ring, which can then be brominated, is well-established. For example, a redox umpolung strategy for the synthesis of complex tetrahydrocarbazoles has been reported, involving a visible light-promoted radical cation [4+2] cycloaddition between 2-vinylindoles and conjugated alkenes, which can be initiated by Lewis acids. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Carbazole Ring Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including carbazoles. nih.gov These methods offer a high degree of control over the substitution pattern of the resulting carbazole. nih.gov A common strategy involves the intramolecular C-H functionalization and C-N bond formation of a biaryl amide substrate. nih.gov

Another powerful palladium-catalyzed approach is the Ullmann cross-coupling reaction followed by a reductive cyclization. chemicalbook.com This method can be employed to construct the tetrahydrocarbazole ring system. For instance, a 2-arylcyclohex-2-en-1-one can be synthesized via a palladium-catalyzed Ullmann cross-coupling, which then undergoes reductive cyclization to yield the corresponding tetrahydrocarbazole. chemicalbook.com

The Suzuki-Miyaura cross-coupling reaction is another versatile tool. It can be used to prepare substituted biaryl amides, which are precursors for palladium-catalyzed cyclization to form carbazoles. nih.gov While these methods are powerful for creating diverse carbazole structures, they often require multi-step sequences to arrive at a specific halogenated tetrahydrocarbazole.

Targeted Bromination Strategies for Tetrahydrocarbazole Systems

Once the tetrahydrocarbazole scaffold is in hand, the introduction of a bromine atom at a specific position is the next critical step. The electronic properties of the tetrahydrocarbazole ring system dictate the regioselectivity of electrophilic substitution reactions.

Regioselective Bromination Techniques in Halogenated Carbazole Synthesis

The synthesis of specifically substituted halogenated carbazoles relies on regioselective bromination techniques. The nitrogen atom in the carbazole ring is an activating group, directing electrophilic substitution to the ortho and para positions (C-3, C-6, and C-1, C-8). The tetrahydrocarbazole system retains this electronic characteristic.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds. cardiff.ac.uk The use of NBS, often in the presence of a catalyst or a support like silica (B1680970) gel, can provide high yields of mono-, di-, or polybrominated carbazoles. cardiff.ac.uk For tetrahydrocarbazole, the positions most susceptible to electrophilic attack are within the aromatic portion of the molecule. Theoretical and experimental studies on electrophilic aromatic bromination show that the reaction with NBS can be highly regioselective, often favoring the para-position to the activating group. nih.gov In the case of 6,7,8,9-tetrahydro-5H-carbazole, the C-2 and C-7 positions are electronically activated.

Table 2: Common Reagents for Regioselective Bromination

| Reagent | Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Dichloromethane, Silica gel, ambient temp. | High yields of mono- and polybrominated products | cardiff.ac.uk |

| N-Bromosuccinimide (NBS) | Acetonitrile, HBF4, controlled temp. | High para-selectivity | nih.gov |

| Bromine (Br2) | Zeolite catalyst | High para-selectivity | rsc.org |

Direct Halogenation Methods and Their Mechanistic Considerations

Direct halogenation of the tetrahydrocarbazole ring is typically an electrophilic aromatic substitution reaction. The mechanism involves the generation of an electrophilic bromine species (e.g., Br+), which then attacks the electron-rich aromatic ring of the tetrahydrocarbazole. The stability of the resulting intermediate carbocation (the sigma complex or arenium ion) determines the regioselectivity of the reaction.

When using a reagent like N-bromosuccinimide, the reaction can be initiated by an acid catalyst, which protonates the carbonyl group of NBS, making the bromine atom more electrophilic. youtube.com The aromatic ring of the tetrahydrocarbazole then acts as a nucleophile, attacking the bromine atom. The subsequent loss of a proton from the intermediate restores the aromaticity of the ring, yielding the brominated product. The pyrrole (B145914) moiety of the carbazole system strongly activates the benzene (B151609) ring, making the positions para to the nitrogen (C-2 and C-7) particularly susceptible to electrophilic attack. The steric hindrance of the fused cyclohexane (B81311) ring can also influence the regioselectivity, potentially favoring substitution at the C-2 position over the more sterically encumbered C-4 position.

Emerging Synthetic Pathways for this compound

Recent advancements in synthetic chemistry have provided a range of sophisticated methods for the construction of the tetrahydrocarbazole framework. These emerging pathways offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse functionalities.

Transition Metal-Catalyzed Intramolecular Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the formation of the tetrahydrocarbazole core is no exception. Palladium-catalyzed intramolecular cyclization reactions, in particular, have shown great promise in this area. One such approach involves the intramolecular cyclization of N-aryl enamines. In a hypothetical application to the synthesis of this compound, the precursor would be an N-(3-bromophenyl)enamine derived from cyclohexanone.

The general mechanism for this type of reaction involves the coordination of the palladium catalyst to the enamine double bond, followed by an intramolecular nucleophilic attack of the bromo-substituted aromatic ring onto the activated double bond. Subsequent reductive elimination would then furnish the desired this compound. The choice of palladium catalyst and ligands is crucial for the success of this transformation, with various phosphine-based ligands often employed to modulate the reactivity and stability of the catalytic species.

Table 1: Hypothetical Palladium-Catalyzed Intramolecular Cyclization This table is a representation of potential reaction conditions based on related literature.

| Catalyst | Ligand | Solvent | Temperature (°C) | Putative Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | Toluene | 100 | Moderate |

| Pd₂(dba)₃ | Xantphos | Dioxane | 120 | High |

Anodic Dehydrogenative Aromatization and its Application to Brominated Tetrahydrocarbazoles

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the aromatization of tetrahydrocarbazoles to their corresponding carbazoles. Anodic dehydrogenative aromatization has been successfully applied to N-protected tetrahydrocarbazoles. chemistryviews.org This methodology is particularly relevant for the synthesis of brominated carbazoles from their tetrahydrocarbazole precursors.

In a typical procedure, an N-acetyl-6-bromo-1,2,3,4-tetrahydrocarbazole would be subjected to anodic oxidation in the presence of a bromide salt, such as lithium bromide, which acts as a mediator. chemistryviews.org The reaction is carried out in an undivided cell with platinum electrodes. Acetic acid can be used as a sacrificial proton source in a solvent like acetonitrile. chemistryviews.org The process is believed to proceed through the electrochemical generation of a bromonium ion equivalent, which facilitates the dehydrogenation process, ultimately leading to the formation of the corresponding N-acetyl-2-bromocarbazole. chemistryviews.org This method avoids the use of stoichiometric amounts of often toxic and high-temperature oxidants. chemistryviews.org

Table 2: Anodic Dehydrogenative Aromatization of a Model N-Acetyl-Tetrahydrocarbazole Based on the findings of Sato, E., et al. for related tetrahydrocarbazoles. chemistryviews.org

| Substrate | Mediator | Solvent | Temperature (°C) | Yield (%) |

|---|

Multicomponent Reaction Approaches for Substituted Tetrahydrocarbazole Frameworks

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. Copper-catalyzed multicomponent reactions have been developed for the synthesis of highly functionalized spirotetrahydrocarbazoles. beilstein-journals.orgnih.govresearchgate.net While not directly yielding this compound, these methods highlight the potential of MCRs to assemble the core structure which can then be further functionalized.

A plausible MCR approach to a substituted 2-bromo-tetrahydrocarbazole framework could involve a domino reaction. For instance, a one-pot domino Diels-Alder reaction of in situ generated 3-vinylindoles with suitable dienophiles has been shown to be an effective strategy for creating polyfunctionalized carbazoles after an oxidation step. nih.gov To apply this to the target molecule, one could envision a scenario starting with a brominated indole derivative that undergoes a domino reaction to construct the tetrahydrocarbazole skeleton. These reactions often proceed with high atom economy and can generate significant molecular complexity in a single synthetic operation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic and aliphatic protons.

Detailed analysis of the ¹H NMR spectrum, recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent, reveals the following characteristic peaks. chemicalbook.com The aromatic region of the spectrum displays three signals. A doublet at δ 7.35 ppm with a coupling constant (J) of 1.5 Hz is assigned to one of the aromatic protons. chemicalbook.com Another doublet is observed at δ 7.22 ppm with a J value of 8.0 Hz. chemicalbook.com A doublet of doublets at δ 7.02 ppm, with coupling constants of 8.0 Hz and 1.5 Hz, corresponds to the third aromatic proton, indicating its coupling to two non-equivalent neighboring protons. chemicalbook.com

In the aliphatic region, the tetrahydrocarbazole moiety gives rise to three sets of signals. Two triplets are observed at δ 2.70 ppm (J = 6.0 Hz) and δ 2.64 ppm (J = 5.5 Hz), each integrating to two protons. chemicalbook.com These signals are characteristic of the methylene (B1212753) groups adjacent to the aromatic ring and the nitrogen atom. A multiplet observed in the range of δ 1.91-1.84 ppm, integrating to four protons, corresponds to the remaining two methylene groups of the cyclohexene (B86901) ring. chemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.35 | d | 1.5 | 1H | Aromatic CH |

| 7.22 | d | 8.0 | 1H | Aromatic CH |

| 7.02 | dd | 8.0, 1.5 | 1H | Aromatic CH |

| 2.70 | t | 6.0 | 2H | Aliphatic CH₂ |

| 2.64 | t | 5.5 | 2H | Aliphatic CH₂ |

| 1.91-1.84 | m | - | 4H | Aliphatic CH₂ |

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy is a crucial technique for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, providing information about the number of different carbon environments and their chemical nature (aliphatic, aromatic, etc.).

A thorough review of the available scientific literature did not yield specific experimental ¹³C NMR data for this compound. To adhere to the strict focus of this article, no data is presented for this subsection.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are advanced methods used to establish correlations between different nuclei within a molecule. COSY spectra reveal proton-proton couplings, helping to trace the connectivity of protons through the carbon skeleton. HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached.

Specific experimental data from 2D NMR studies on this compound are not available in the reviewed literature. Therefore, in keeping with the defined scope, no further discussion or data is included here.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.

A comprehensive search of scientific databases did not provide a specific experimental FT-IR spectrum for this compound. To maintain the focused scope of this article, no FT-IR data is presented.

Raman spectroscopy is a light scattering technique that provides information on the vibrational modes of molecules and is complementary to FT-IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

There is no available experimental Raman spectroscopy data for this compound in the scientific literature reviewed for this article. Consequently, no data or further discussion on this topic is included.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm its molecular formula, C₁₂H₁₂BrN. The theoretical monoisotopic mass of this compound is 250.0204 Da.

A key feature in the mass spectrum of a bromo-substituted compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Consequently, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), corresponding to [C₁₂H₁₂⁷⁹BrN]⁺ and [C₁₂H₁₂⁸¹BrN]⁺. This distinctive M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would be expected to proceed through several characteristic pathways. The molecular ion is typically stable enough to be observed. Common fragmentation pathways would likely include the loss of the bromine radical (Br•) to give a fragment ion at m/z 170. This [M-Br]⁺ ion, corresponding to the tetrahydro-5H-carbazole cation, would be a significant peak in the spectrum. Further fragmentation of the saturated carbocyclic ring through retro-Diels-Alder (RDA) reactions or successive loss of ethylene (B1197577) (C₂H₄) molecules is also a plausible pathway, leading to smaller fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Da) | Proposed Ion | Comments |

|---|---|---|

| 250 / 252 | [C₁₂H₁₂BrN]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 171 | [C₁₂H₁₃N]⁺ | Ion corresponding to the unbrominated tetrahydrocarbazole, potentially from loss of HBr. |

Note: This data is predictive and based on established fragmentation principles.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements within a pure compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to either support or refute it. For this compound (C₁₂H₁₂BrN), the empirical formula is the same as the molecular formula.

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent atoms (C=12.01, H=1.01, Br=79.90, N=14.01). Experimental values obtained from combustion analysis are expected to be in close agreement with these theoretical percentages, typically within a margin of ±0.4%, to confirm the empirical formula.

Table 2: Elemental Analysis Data for C₁₂H₁₂BrN

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 57.62 |

| Hydrogen | H | 4.84 |

| Bromine | Br | 31.94 |

Chromatographic Purity Assessment Techniques

Chromatographic techniques are vital for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of non-volatile, thermally sensitive organic compounds like carbazole derivatives. The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase (commonly silica-based, e.g., C18). A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. Purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram, with commercial suppliers often reporting purities of ≥95%. bldpharm.com.tr

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC is an effective method for purity analysis. The sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, and separation is achieved based on the compound's boiling point and its interactions with the stationary phase lining the column.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph with a mass spectrometer provides a powerful two-dimensional analytical technique. GC separates the components of the mixture, and the mass spectrometer provides mass-spectral data for each component as it elutes, allowing for both separation and positive identification of the target compound and any impurities. This is particularly useful for confirming that the major peak in the chromatogram corresponds to the correct molecular weight for this compound.

Table 3: Common Chromatographic Techniques for Purity Assessment

| Technique | Principle of Separation | Typical Application for the Compound |

|---|---|---|

| HPLC | Partitioning between a solid stationary phase and a liquid mobile phase. | Primary method for purity determination of carbazole derivatives. |

| GC | Partitioning between a liquid/solid stationary phase and a gaseous mobile phase based on volatility. | Suitable for purity analysis if the compound is sufficiently volatile and thermally stable. |

| GC-MS | Combination of GC separation with mass spectrometric detection. | Provides both purity data and structural confirmation of the separated components. |

Reactivity of the Bromine Moiety: Nucleophilic Substitution Reactions

The bromine atom at the C-2 position of the tetrahydrocarbazole ring is the primary site for nucleophilic substitution reactions. Although less reactive than alkyl halides, the C-Br bond on the electron-rich carbazole ring can be induced to react with various nucleophiles, often requiring specific catalysts or harsh reaction conditions. These reactions are fundamental for introducing a wide array of functional groups, thereby significantly altering the electronic and steric properties of the parent molecule.

Common nucleophilic substitution reactions at the C-2 position include the replacement of the bromine with cyano, amino, and alkoxy groups. For instance, the cyanation reaction, often employing copper(I) cyanide in a polar aprotic solvent like DMF or NMP at elevated temperatures (a Rosenmund-von Braun reaction), can yield the corresponding 2-cyano-6,7,8,9-tetrahydro-5H-carbazole. Similarly, direct amination can be achieved using strong ammonia (B1221849) equivalents or through metal-catalyzed processes. The Ullmann condensation, a classical method for forming carbon-nitrogen and carbon-oxygen bonds, can be employed by reacting the bromo-tetrahydrocarbazole with amines or alcohols in the presence of a copper catalyst and a base.

| Nucleophile | Reagent/Catalyst | Product |

| Cyanide | CuCN | 2-Cyano-6,7,8,9-tetrahydro-5H-carbazole |

| Amine | Amine, Cu catalyst, Base (Ullmann) | 2-Amino-6,7,8,9-tetrahydro-5H-carbazole |

| Alkoxide | Alkoxide, Cu catalyst, Base (Ullmann) | 2-Alkoxy-6,7,8,9-tetrahydro-5H-carbazole |

This table presents plausible nucleophilic substitution reactions based on established methodologies for aryl bromides. Specific experimental data for this compound may vary.

Electrophilic Aromatic Substitution on the Brominated Tetrahydrocarbazole Core

The tetrahydrocarbazole ring system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the bromine atom and the fused pyrrole ring—govern the regioselectivity of these reactions. The nitrogen atom of the carbazole is a powerful ortho-, para-director, activating the aromatic ring. The bromine atom, while deactivating due to its electronegativity, also directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions most activated towards electrophilic attack are C-1, C-3, and C-8. The outcome of an electrophilic substitution reaction will depend on the specific electrophile and the reaction conditions. For example, bromination with N-bromosuccinimide (NBS) in the presence of a catalytic amount of sulfuric acid can lead to the introduction of a second bromine atom onto the aromatic ring, likely at one of the activated positions.

| Electrophile | Reagent | Potential Product(s) |

| Br⁺ | NBS, H₂SO₄ | Dibromo-6,7,8,9-tetrahydro-5H-carbazole |

| NO₂⁺ | HNO₃, H₂SO₄ | Bromo-nitro-6,7,8,9-tetrahydro-5H-carbazole |

| RCO⁺ | Acyl chloride, AlCl₃ | Acyl-bromo-6,7,8,9-tetrahydro-5H-carbazole |

This table illustrates potential electrophilic aromatic substitution reactions. The exact regioselectivity would need to be determined experimentally.

Functionalization at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the carbazole moiety is a key site for functionalization, allowing for the introduction of a wide variety of substituents. N-alkylation and N-arylation are common transformations that can significantly impact the solubility, electronic properties, and biological activity of the resulting derivatives.

N-alkylation is typically achieved by treating the this compound with an alkyl halide in the presence of a base such as potassium carbonate, sodium hydride, or potassium hydroxide (B78521) in a polar aprotic solvent like DMF or acetone. The choice of base and solvent can influence the reaction efficiency. Microwave-assisted N-alkylation has also been reported to accelerate these reactions and improve yields.

N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides. These methods allow for the formation of N-aryl-2-bromo-6,7,8,9-tetrahydro-5H-carbazoles, which are valuable precursors for more complex molecular architectures.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | 9-Alkyl-2-bromo-6,7,8,9-tetrahydro-5H-carbazole |

| N-Arylation | Aryl halide, CuI, Base (Ullmann) | 9-Aryl-2-bromo-6,7,8,9-tetrahydro-5H-carbazole |

| N-Acylation | Acyl chloride, Pyridine | 9-Acyl-2-bromo-6,7,8,9-tetrahydro-5H-carbazole |

This table provides examples of N-substitution reactions. Reaction conditions and yields are substrate-dependent.

Regioselective Derivatization Strategies for Enhancing Molecular Complexity

Achieving regioselective derivatization is crucial for the synthesis of complex molecules with well-defined structures and properties. For this compound, regioselectivity can be controlled by carefully choosing the reaction type and conditions, taking into account the directing effects of the existing substituents.

One strategy involves the protection of the nitrogen atom, for example, with a tosyl or a Boc group. This modification can alter the electronic properties of the carbazole ring and influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. Following the desired substitution, the protecting group can be removed to yield the N-unsubstituted derivative.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. By first protecting the nitrogen and then treating the compound with a strong base like n-butyllithium, it is possible to selectively deprotonate the C-1 position, which is ortho to the nitrogen. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at this specific position.

| Strategy | Steps | Outcome |

| N-Protection/Deprotection | 1. N-protection (e.g., with Boc₂O). 2. Electrophilic Aromatic Substitution. 3. Deprotection (e.g., with TFA). | Regiocontrolled introduction of electrophiles on the aromatic ring. |

| Directed ortho-Metalation | 1. N-protection. 2. Lithiation with n-BuLi. 3. Quenching with an electrophile. | Functionalization specifically at the C-1 position. |

This table outlines strategies for regioselective derivatization. The choice of protecting group and electrophile is critical for the success of these strategies.

Coupling Reactions for Extended Conjugated Systems (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of extended conjugated systems. The bromine atom at the C-2 position of this compound serves as an excellent handle for these transformations.

The Suzuki coupling reaction, which involves the coupling of the bromo-tetrahydrocarbazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base, is widely used to form new carbon-carbon bonds. nih.gov This reaction is tolerant of a wide range of functional groups and allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the C-2 position.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It enables the coupling of this compound with a diverse array of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. nih.gov This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orglibretexts.org

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6,7,8,9-tetrahydro-5H-carbazole |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-(Amino)-6,7,8,9-tetrahydro-5H-carbazole |

This table showcases common palladium-catalyzed coupling reactions. The specific catalyst, ligand, base, and solvent system must be optimized for each substrate combination.

Applications of 2 Bromo 6,7,8,9 Tetrahydro 5h Carbazole and Its Derivatives in Advanced Materials Science

Organic Electronics Applications

Carbazole-based materials are integral to organic electronics due to their favorable charge-transporting capabilities and high triplet energy levels.

Organic Light-Emitting Diodes (OLEDs) as Emitting and Host Materials

In the realm of OLEDs, carbazole (B46965) derivatives are widely employed as both host and emitting materials. nih.govnih.govmdpi.com Their high triplet energy makes them excellent hosts for phosphorescent emitters, preventing energy loss and enhancing device efficiency. As emitters themselves, the electronic properties of carbazole units can be tuned through chemical modification to achieve emission across the visible spectrum, particularly in the blue region. nih.govresearchgate.net There is, however, a lack of specific studies detailing the use of 2-bromo-6,7,8,9-tetrahydro-5H-carbazole in this capacity.

Photovoltaic Devices (Organic Solar Cells, Perovskite Solar Cells)

Carbazole derivatives are frequently used to synthesize hole-transporting materials (HTMs) for perovskite solar cells (PSCs), contributing to high power conversion efficiencies. rsc.orgresearchgate.netnih.govnih.gov The function of these materials is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. While numerous studies have demonstrated the success of various carbazole-based HTMs, rsc.orgresearchgate.net specific research incorporating the this compound core is not presently available.

Hole Transporting Materials (HTMs) in Optoelectronic Devices

Beyond solar cells, the excellent hole-transporting nature of carbazoles makes them valuable components in a range of optoelectronic devices. nih.govnih.gov An ideal HTM should possess high hole mobility and suitable energy levels that align with adjacent layers in a device to ensure efficient charge injection and transport. nih.gov The development of novel, cost-effective HTMs is a major research focus, bohrium.com but the potential of this compound as a precursor for such materials has yet to be explored in detail.

Photophysical Properties and Their Modulation through Substitution

The photophysical properties of carbazole-based compounds, such as their absorption and emission spectra, fluorescence quantum yields, and energy levels (HOMO/LUMO), are highly dependent on their molecular structure. mdpi.com Substitution on the carbazole ring is a key strategy for tuning these properties. For instance, linking carbazole units at different positions (e.g., 2,7- vs. 3,6-) significantly impacts the extent of electronic conjugation and, consequently, the material's optical and electronic characteristics. nih.govacs.org While extensive data exists for aromatic carbazoles, specific photophysical data for derivatives synthesized from this compound are not available, preventing a detailed analysis of how the tetrahydro- structure influences these properties.

Development of Conjugated Polymers and Small Molecules Incorporating the Brominated Tetrahydrocarbazole Unit

The bromine atom on carbazole derivatives serves as a versatile chemical handle for synthesizing more complex structures, including conjugated polymers and small molecules, through cross-coupling reactions like Suzuki and Buchwald-Hartwig amination. nih.govnih.gov This allows for the creation of materials with extended π-conjugated systems, which are essential for charge transport in organic electronics. mdpi.com Polymers based on carbazole are known for their strong fluorescence and hole-transporting abilities. researchgate.netmdpi.com The synthesis of polymers and small molecules specifically from the this compound monomer would be a critical step in evaluating its potential, but such research is not currently published.

Material Stability and Performance Considerations in Device Fabrication

The long-term stability of materials is a critical factor for the commercial viability of organic electronic devices. nih.gov Carbazole-based materials are generally known for their good thermal and morphological stability. nih.gov Device performance is intimately linked to the purity of the materials, the fabrication process, and the interfacial properties between different layers. Considerations include the material's glass transition temperature, decomposition temperature, and its ability to form stable, uniform films. Without specific examples of devices fabricated using derivatives of this compound, it is not possible to assess their stability and performance characteristics.

Exploration of in Vitro Biological Activities and Mechanistic Studies of 2 Bromo 6,7,8,9 Tetrahydro 5h Carbazole Derivatives

Investigation of Anti-cancer Activities in Cell Lines

The carbazole (B46965) scaffold, a key structural motif in numerous biologically active compounds, has garnered significant attention in oncological research. nih.gov Derivatives of this tricyclic system, including substituted tetrahydrocarbazoles, have been investigated for their potential to suppress cancer cell proliferation and induce cell death. wjarr.comresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Carbazole derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines, with research pointing towards the induction of apoptosis (programmed cell death) and disruption of the normal cell cycle as key mechanisms. nih.gov In vitro studies on human cancer cell lines, including those for breast (MCF-7), lung (A549), and colon (HCT-116), have shown that certain carbazole compounds can effectively suppress cell proliferation and colony formation. nih.govresearchgate.netresearchgate.net

The anticancer mechanism of action for some carbazole derivatives involves arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing and multiplying. nih.gov For instance, treatment with certain derivatives has been shown to cause an accumulation of cells in the G1/S or pre-G1 phase, indicative of cell cycle blockade. mdpi.com Furthermore, these compounds can trigger apoptosis through various cellular pathways. Studies have shown that treatment can lead to an increased percentage of cells in both early and late stages of apoptosis. mdpi.com This pro-apoptotic activity is a critical attribute for potential anticancer agents, as it facilitates the selective elimination of malignant cells. mdpi.com While many studies focus on the broader class of carbazoles, specific tetrahydrocarbazole derivatives have shown potent cytotoxic activity against human breast (MCF7) and colon (HCT116) tumor cell lines. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., Nrf2)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative stress. mdpi.comnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. nih.gov When cells are exposed to oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified, leading to the release and nuclear translocation of Nrf2. nih.gov In the nucleus, Nrf2 activates the transcription of a wide array of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.comnih.gov

The activation of the Nrf2 pathway is a therapeutic strategy for conditions involving oxidative stress. nih.gov Compounds containing electrophilic moieties, such as α,β-unsaturated groups or certain halogen substituents, are known to be potent activators of Nrf2 by reacting with Keap1 cysteines. nih.govnih.gov For example, some 3-bromo-isoxazoline derivatives have been identified as effective activators of the Nrf2/HO-1 system. nih.gov While the bromo-substitution on the tetrahydrocarbazole ring suggests a potential for electrophilic interaction, specific in vitro studies directly linking 2-bromo-6,7,8,9-tetrahydro-5H-carbazole derivatives to the modulation of the Nrf2 pathway require further dedicated investigation.

Inhibition of Protein Kinases (e.g., CK2)

Protein kinase CK2 (formerly casein kinase II) is a serine/threonine kinase that is overexpressed in many types of cancer, where it promotes cell proliferation and suppresses apoptosis. researchgate.netuni-saarland.de This makes CK2 a compelling target for the development of anticancer drugs. uni-saarland.de The CK2 holoenzyme is typically a tetramer composed of two catalytic (α and/or α') and two regulatory (β) subunits. researchgate.netnih.gov One strategy to inhibit CK2 activity involves blocking the ATP-binding site on the catalytic subunits. researchgate.net An alternative and potentially more selective approach is to disrupt the protein-protein interaction (PPI) between the α and β subunits, which is crucial for the stability and substrate specificity of the holoenzyme. researchgate.netnih.govnih.gov

Research into Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of carbazole and tetrahydrocarbazole have been extensively evaluated for their antimicrobial properties, demonstrating notable activity against a range of bacterial and fungal pathogens. wjarr.com The presence and position of substituents, particularly halogens like bromine, on the carbazole ring have been shown to significantly influence the potency and spectrum of this activity. lmaleidykla.lt

In antibacterial screenings, bromo-substituted carbazoles have shown significant efficacy. For instance, 1,3,6-tribromo-9H-carbazole was found to be the most sensitive agent against Escherichia coli, inhibiting its growth at a concentration of 31.25 μg/ml. lmaleidykla.lt Studies have also indicated that carbazoles containing bromine are particularly effective against Gram-negative bacteria. lmaleidykla.lt A review article specifically highlights that dibromo-1,2,3,4-tetrahydrocarbazole possesses antimicrobial activity. wjarr.com Further research into new tetrahydrocarbazole derivatives has yielded compounds with promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria when compared to the standard drug ciprofloxacin. researchgate.net

In the realm of antifungal research, tetrahydrocarbazole derivatives have also emerged as promising lead compounds. rsc.org A series of C6- and N9-modified tetrahydrocarbazoles were synthesized and evaluated, with several derivatives showing improved, broad-spectrum antifungal activity. rsc.org One particular compound demonstrated inhibitory activity against Cryptococcus neoformans, Aspergillus fumigatus, and Microsporum gypseum that was comparable or superior to the widely used antifungal drug fluconazole. rsc.org The fungicidal activity of some bromo-isoxazole derivatives, which share a bromo-cyclic structure, has also been noted against human fungal pathogens like Trichophyton mentagrophytes. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected carbazole derivatives from various studies.

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 | lmaleidykla.lt |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 | lmaleidykla.lt |

| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 | lmaleidykla.lt |

| Carbazole Hybrid 44g | Staphylococcus aureus | 1.56 | nih.gov |

| Carbazole Hybrid 44g | Cryptococcus neoformans | 3.125 | nih.gov |

| Carbazole Derivative 32b | Pseudomonas aeruginosa | 9.37 | nih.gov |

| Tetrahydrocarbazole Derivative 10c | Cryptococcus neoformans | Comparable to Fluconazole | rsc.org |

| Tetrahydrocarbazole Derivative 10c | Aspergillus fumigatus | Comparable to Fluconazole | rsc.org |

Antiviral Activity Studies and Inhibition Mechanisms

The tetrahydrocarbazole scaffold is a privileged structure in the discovery of novel antiviral agents. nih.gov Various derivatives have been investigated for their ability to inhibit the replication of a diverse range of viruses, including human papillomaviruses (HPV) and porcine epidemic diarrhea virus (PEDV). nih.govnih.gov

A key study on the structure-activity relationships of substituted 1-aminotetrahydrocarbazoles revealed potent activity against HPV. nih.gov The research highlighted the critical role of a lipophilic, electron-withdrawing substituent at the C6 position of the tetrahydrocarbazole ring. Among the compounds tested, the 6-bromo derivative was identified as the most active, exhibiting an IC50 value of 0.15 µM against HPV. nih.gov Shifting the bromine substituent to the C7 or C8 positions resulted in a twofold decrease in antiviral activity, underscoring the importance of the substitution pattern for potent inhibition. nih.gov

In other studies, various carbazole derivatives were screened for activity against PEDV, a type of coronavirus. Several compounds were found to significantly reduce viral RNA levels and inhibit viral replication in vitro. nih.gov The mechanism of action for some of these derivatives was suggested to be the prevention of viral attachment to host cells. nih.gov The development of tetrahydrocarbazole derivatives as antiviral agents also benefits from novel synthetic methods that allow for efficient functionalization of the carbazole core, facilitating the creation of diverse compound libraries for screening. ntu.edu.sg

Neuroprotective Effects and Associated Molecular Targets

Carbazole and its derivatives, particularly tetrahydrocarbazoles, are recognized for their significant neuroprotective potential, showing promise as therapeutic agents for mitigating neuronal damage in the context of neurodegenerative diseases and traumatic brain injury. nih.gov The mechanisms underlying these effects are multifaceted and include anti-apoptotic and antioxidative actions. nih.gov

A notable class of neuroprotective agents is the P7C3 series of aminopropyl carbazoles. Within this series, a specific 3,6-dibromo-9H-carbazole derivative has shown potent efficacy in protecting mature neurons from cell death. This compound was found to block apoptosis in dopaminergic neurons in a mouse model of Parkinson's disease. The neuroprotective activity of these compounds is linked to their ability to preserve neuronal integrity and function against neurotoxic insults.

Further research has demonstrated that other tetrahydrocarbazole hybrids can act as inhibitors of enzymes relevant to neurodegeneration, such as Butyrylcholinesterase (BuChE). The inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease. The ability of these compounds to interact with such molecular targets highlights another avenue through which they may exert their neuroprotective effects. The broad neuroprotective profile of carbazole derivatives makes them valuable lead structures for the development of drugs aimed at treating a range of neurological disorders. nih.gov

Studies on Anti-inflammatory Activity

The anti-inflammatory potential of various tetrahydrocarbazole derivatives has been a subject of significant research. In vitro studies have been particularly valuable in elucidating the efficacy of these compounds. One prominent method used to assess anti-inflammatory activity is the human red blood cells (HRBC) membrane stabilization assay. This assay is based on the principle that non-steroidal anti-inflammatory drugs (NSAIDs) can protect the erythrocyte membrane from lysis induced by hypotonic solutions. This protective effect is analogous to the stabilization of lysosomal membranes, which plays a crucial role in the inflammatory process.

A study involving a series of dinitro-tetrahydrocarbazole linked pyrazolines demonstrated significant anti-inflammatory effects. The compounds were evaluated for their ability to stabilize HRBC membranes, with diclofenac (B195802) serving as the standard reference drug. The results indicated that both disubstituted and trisubstituted diazole derivatives of tetrahydrocarbazole exhibited excellent membrane stabilizing properties.

For instance, at a concentration of 0.1 µg/mL, one of the disubstituted diazole compounds showed approximately 92% activity in protecting red blood cell membranes from hemolysis, proving to be more effective than the reference drug, which showed 60% potential at the same concentration. The IC₅₀ value, which represents the concentration required to inhibit 50% of hemolysis, was found to be 1.89 µg/mL for this compound. Another derivative, featuring both thiocarbamide and furan (B31954) groups, also demonstrated high anti-inflammatory potential with 81% membrane protection. The order of anti-inflammatory potential for the tested diazole compounds (1-10) was determined, with several compounds showing very strong potential compared to diclofenac.

The research highlights that specific substitutions on the tetrahydrocarbazole framework, such as the introduction of pyrazoline rings with phenol, furan, or chloro-moieties, can significantly enhance anti-inflammatory activity.

| Compound | Description | IC₅₀ (µg/mL) | Comparison to Standard (Diclofenac IC₅₀ = 7.7 µg/mL) |

|---|---|---|---|

| Compound 2 | Disubstituted Diazole | 0.06 | Very Strong Potential |

| Compound 3 | Disubstituted Diazole | Not specified | Very Strong Potential |

| Compound 6 | Disubstituted Diazole | 0.82 | Very Strong Potential |

| Compound 5 | Disubstituted Diazole | 0.86 | Very Strong Potential |

| Compound 1 | Disubstituted Diazole | 1.36 | Good Potential |

| Compound 10 | Trisubstituted Diazole | 1.66 | Good Potential |

| Compound 9 | Trisubstituted Diazole | 1.89 | Good Potential |

| Compound 7 | Trisubstituted Diazole | Not specified | Good Potential |

| Compound 8 | Trisubstituted Diazole | 28.22 | Moderate Potential |

| Compound 4 | Disubstituted Diazole | 28.61 | Moderate Potential |

Molecular Docking and Ligand-Target Interaction Analysis in Biological Systems

Molecular docking serves as a powerful computational tool to predict the binding orientation of a ligand to its target protein and to elucidate the molecular interactions that stabilize the complex. For tetrahydrocarbazole derivatives, docking studies have been instrumental in understanding the mechanism behind their observed anti-inflammatory activities. These studies often target key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and p38 mitogen-activated protein kinase (p38α MAPK).

In silico studies on dinitro-tetrahydrocarbazole linked pyrazolines have shown a strong correlation between their predicted binding affinities and their experimentally determined anti-inflammatory activity. Molecular docking analyses revealed that these derivatives could effectively fit into the active sites of inflammatory target enzymes. The interactions typically involve hydrogen bonding, hydrophobic interactions, and sometimes π-π stacking with key amino acid residues within the binding pocket of the enzyme.

For example, the docking of these diazole derivatives into the active sites of COX-2, 5-LOX, and p38α MAPK provided insights into their potential inhibitory mechanisms. The ability of these compounds to interact with these molecular targets supports the in vitro findings and suggests a multi-target mechanism for their anti-inflammatory effects.

Furthermore, theoretical investigations using density functional theory (DFT) and molecular docking have been performed on bromo-carbazole derivatives, such as 2-bromo-9H carbazole and 2,7-dibromo-9H carbazole, to understand their structural properties and binding affinity towards proteins like human serum albumin (HSA). researchgate.net Such studies are crucial as they help in understanding the reactivity and potential interactions of these halogenated compounds within a biological system. researchgate.net The analysis of ligand-target interactions provides a rational basis for the design and optimization of novel tetrahydrocarbazole derivatives with improved anti-inflammatory properties.

| Compound Class | Target Protein(s) | Key Findings | Reference |

|---|---|---|---|

| Dinitro-tetrahydrocarbazole linked pyrazolines | COX-2, 5-LOX, p38α MAPK | Good correlation between docking scores and in vitro anti-inflammatory activity. Compounds fit well into the active sites of the target enzymes, suggesting a multi-target inhibitory mechanism. | |

| 2-bromo-9H carbazole and 2,7-dibromo-9H carbazole | Human Serum Albumin (HSA) | Theoretical studies investigated structural properties and binding affinity to understand reactivity and interactions within a biological system. | researchgate.net |

Future Research Directions and Outlook for 2 Bromo 6,7,8,9 Tetrahydro 5h Carbazole

Development of Novel Synthetic Routes for Diverse Functionalization

The future development of 2-bromo-6,7,8,9-tetrahydro-5H-carbazole-based compounds heavily relies on innovative synthetic methodologies to create molecular diversity. While the foundational Fischer indole (B1671886) synthesis is effective for creating the core tetrahydrocarbazole structure, future efforts should focus on more advanced and efficient functionalization techniques. researchgate.net

A primary area of exploration is the use of transition-metal-catalyzed cross-coupling reactions at the C-2 position, leveraging the existing bromo substituent. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings can introduce a wide array of aryl, heteroaryl, amino, and alkynyl groups. researchgate.net These methods are crucial for building complex molecular architectures tailored for specific applications.

Furthermore, the direct C-H functionalization of the carbazole (B46965) nucleus presents a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. nih.govchim.it Research into regioselective C-H activation at positions other than C-2 could yield novel isomers with distinct properties. chim.it For instance, developing catalytic systems to functionalize the C-1, C-3, C-4, or even the saturated ring positions would provide access to a much broader chemical space. chim.it Eco-friendly approaches, such as photochemical or electrochemical methods, could also offer sustainable alternatives for synthesizing these derivatives. nih.gov

| Proposed Synthetic Strategy | Target Functional Group | Potential Reaction |

| C-2 Position Modification | Aryl / Heteroaryl | Suzuki-Miyaura Coupling |

| C-2 Position Modification | Substituted Amines | Buchwald-Hartwig Amination |

| C-H Activation | Alkyl / Aryl Groups | Transition Metal Catalysis (e.g., Pd, Rh) |

| Photochemical Synthesis | C-N Bond Formation | C-H Amination via Intermediate Peroxides |

Advanced Characterization Techniques for Supramolecular Assemblies

Understanding the non-covalent interactions and self-assembly behavior of this compound derivatives is critical, particularly for materials science applications. Future research should employ advanced characterization techniques to probe the formation of supramolecular structures. While data on this specific compound is scarce, the known π-π stacking capabilities of the broader carbazole family suggest that its derivatives could form ordered assemblies. researchgate.net

High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be essential for elucidating the precise molecular packing and intermolecular interactions in the solid state. For studying assemblies on surfaces or in thin films, techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) will be invaluable. These methods can provide direct visualization of nanoscale morphologies, which are crucial for the performance of organic electronic devices.

Rational Design of Derivatives for Enhanced Optoelectronic Performance

Carbazole derivatives are well-established as key materials in optoelectronics, valued for their hole-transporting capabilities and high triplet energy. asianpubs.orgoldcitypublishing.com The this compound scaffold is an excellent starting point for designing new materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nbinno.com

Future design strategies should focus on creating donor-acceptor (D-A) type molecules by attaching electron-accepting moieties to the C-2 position. rsc.orgrsc.org This approach allows for the tuning of intramolecular charge transfer (ICT) characteristics, which directly influences the emission color and efficiency of fluorescent materials. rsc.org The integration of moieties that promote aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) could lead to next-generation emitters with superior performance in solid-state devices. rsc.org Computational modeling, including Density Functional Theory (DFT), will be a crucial tool for predicting the electronic and optical properties of newly designed derivatives, enabling a more rational and efficient discovery process.

| Derivative Design Strategy | Target Property | Potential Application |

| Donor-Acceptor Architecture | Tunable Emission Wavelength | OLED Emitters |

| Incorporation of AIEgens | High Solid-State Quantum Yield | Solid-State Lighting, Sensors |

| Integration of TADF units | Harvesting of Triplet Excitons | High-Efficiency OLEDs |

| N-alkylation with Hole-Transporting Groups | Improved Charge Mobility | Hole-Transport Layers (HTLs) |

Structure-Activity Relationship (SAR) Studies for Targeted Biological Research

The carbazole skeleton is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. echemcom.comechemcom.comnih.gov The this compound core offers a unique template for developing new therapeutic agents.

Systematic SAR studies are essential to guide the optimization of lead compounds. Future research should involve the synthesis of focused libraries of derivatives with modifications at key positions:

The C-2 position: The bromine atom can be replaced with various functional groups to probe interactions with biological targets.

The N-9 position: Substitution on the nitrogen atom can alter solubility, membrane permeability, and binding affinity.

The tetrahydro- ring: Modifications to the saturated ring can influence the molecule's three-dimensional shape and metabolic stability.

For example, the introduction of sulfonamide groups has proven effective in creating potent anticancer agents from other carbazole cores. nih.gov A similar strategy could be applied here, followed by extensive in vitro screening against panels of cancer cell lines or microbial strains to identify potent and selective agents. nih.gov These studies will be critical for elucidating the specific structural features responsible for a desired biological effect. researchgate.net

Exploration of New Application Areas in Chemical Biology and Materials Science

Beyond established roles, the unique properties of this compound derivatives could be harnessed in emerging application areas.

In chemical biology , the inherent fluorescence of many carbazole compounds can be exploited to develop chemical probes. magtech.com.cn Derivatives could be designed as "turn-on" fluorescent sensors for specific ions, molecules, or biological processes. By attaching recognition moieties at the C-2 or N-9 positions, researchers can create tools for bioimaging and diagnostics.

In materials science , the focus can extend beyond OLEDs. The electrochemical properties of these compounds make them potential candidates for organic field-effect transistors (OFETs) and as hole-transport materials in perovskite solar cells, a rapidly growing field in renewable energy. ossila.com The ability to form stable, amorphous films is a key advantage of carbazole-based materials, which can lead to more robust and long-lasting devices. oldcitypublishing.com The exploration of carbazole-containing polymers, initiated from the bromo-functionalized monomer, could also lead to new processable materials for flexible electronics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-6,7,8,9-tetrahydro-5H-carbazole, and what experimental parameters are critical for yield optimization?

- Methodological Answer : The synthesis of tetrahydrocarbazole derivatives often involves cyclization and halogenation steps. For example, 6,7,8,9-tetrahydro-5H-dibenzo[c,g]carbazole was synthesized via condensation of 2-tetralone with thiosemicarbazide, followed by acid-mediated cyclization . Bromination can be achieved using reagents like 1,4-dibromobutane under controlled conditions (e.g., 45°C, tetrabutylammonium bromide as a phase-transfer catalyst) . Key parameters include temperature control, stoichiometry of brominating agents, and purification via recrystallization (e.g., ethanol as a solvent) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination, as demonstrated in related tetrahydrocarbazole derivatives . For routine analysis, use - and -NMR to confirm hydrogenation of the carbazole ring and bromine substitution. Mass spectrometry (HRMS) is critical for verifying molecular weight, especially given the potential for bromine isotope patterns. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic data processing .

Q. What safety protocols are essential for handling brominated carbazole derivatives in the laboratory?

- Methodological Answer :

- Storage : Keep in a dry, ventilated area, protected from light and heat .

- Handling : Use explosion-proof equipment, avoid sparks, and wear PPE (nitrile gloves, lab coat, goggles) .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose via certified chemical waste channels .

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent controls). Implement triangulation by:

- Replicating experiments under standardized protocols.

- Using statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets .

- Applying mixed-methods analysis to contextualize quantitative results with qualitative observations (e.g., solvent purity logs) .

Q. What strategies are effective in optimizing the regioselectivity of bromination in tetrahydrocarbazole derivatives?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. Strategies include:

- Directed Bromination : Use Lewis acids (e.g., FeBr) to direct bromine to electron-rich positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .

- Computational Modeling : DFT calculations predict reactive sites, guiding experimental design .

Q. How can crystallographic data from SHELX be validated to address structural ambiguities in novel derivatives?

- Methodological Answer :

- Data Quality : Ensure and completeness > 98% for high-resolution datasets .

- Validation Tools : Use PLATON to check for twinning, and CCDC Mercury for hydrogen-bonding networks.

- Cross-Validation : Compare experimental bond lengths/angles with Cambridge Structural Database entries .

Q. What methodological frameworks are suitable for analyzing the environmental impact of brominated carbazole byproducts?

- Methodological Answer :

- Life Cycle Analysis (LCA) : Quantify waste streams and energy use across synthesis steps.

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

- Mixed-Methods Design : Combine quantitative LCA data with qualitative stakeholder interviews to identify mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.